But-3-en-2-amine synthesis and characterization
But-3-en-2-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of But-3-en-2-amine
Introduction
But-3-en-2-amine, also known as 1-methylallylamine, is a chiral primary amine with applications in organic synthesis. Its structure, featuring both a stereocenter and a vinyl group, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals. More than 80% of all drugs and drug candidates contain an amine functional group, many of which are chiral and can be challenging to prepare.[1] This guide provides a detailed overview of the synthesis and characterization of but-3-en-2-amine, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of but-3-en-2-amine is presented below.
| Property | Value | Reference |
| IUPAC Name | but-3-en-2-amine | [2] |
| Molecular Formula | C₄H₉N | [2] |
| Molecular Weight | 71.12 g/mol | [2] |
| CAS Number | 34375-90-1 | [2] |
| Canonical SMILES | CC(C=C)N | [2] |
| InChIKey | JDCBWJCUHSVVMN-UHFFFAOYSA-N | [2] |
Synthesis of But-3-en-2-amine
The synthesis of but-3-en-2-amine can be achieved through various methods. A common and direct approach is the reductive amination of but-3-en-2-one (B6265698) (methyl vinyl ketone). For the preparation of enantiomerically enriched but-3-en-2-amine, asymmetric synthesis methods are employed, with the use of chiral auxiliaries like tert-butanesulfinamide (tBS) being a prominent and reliable strategy.[3][4]
Method 1: Reductive Amination (Racemic Synthesis)
Reductive amination involves the reaction of a ketone (but-3-en-2-one) with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Reaction Scheme: But-3-en-2-one + NH₃ + [Reducing Agent] → (±)-But-3-en-2-amine
Method 2: Asymmetric Synthesis via tert-Butanesulfinamide
The use of tert-butanesulfinamide as a chiral auxiliary provides a robust method for the asymmetric synthesis of amines.[1][3][4] The general process involves three main steps:
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Condensation: Reaction of the ketone (but-3-en-2-one) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinylimine.
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Diastereoselective Reduction: Reduction of the C=N bond of the sulfinylimine using a hydride reducing agent. The stereocenter on the sulfinamide directs the hydride attack, leading to a high diastereomeric excess.
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Deprotection: Cleavage of the N-sulfinyl group with a strong acid to yield the enantiomerically enriched primary amine.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-But-3-en-2-amine
This protocol is adapted from the general methodology for asymmetric amine synthesis using tert-butanesulfinamide.[3][4]
Step 1: Condensation to form N-sulfinylimine
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To a solution of (R)-tert-butanesulfinamide (1.0 eq) in anhydrous THF (3 M), add but-3-en-2-one (1.2 eq).
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Add a dehydrating agent, such as Ti(OEt)₄ (1.5 eq).
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting materials are consumed.
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Upon completion, quench the reaction by carefully adding brine.
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Filter the mixture through a pad of Celite to remove titanium salts.
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Extract the aqueous layer with ethyl acetate (B1210297) (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine. Purify by column chromatography if necessary.
Step 2: Diastereoselective Reduction
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Dissolve the purified N-sulfinylimine from the previous step in anhydrous THF (0.1 M) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
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Add a solution of L-Selectride® (1 M in THF, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
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Stir the reaction at -78 °C for 3-6 hours, monitoring for completion by TLC.
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Quench the reaction by the slow addition of methanol (B129727), followed by saturated aqueous NH₄Cl.
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Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 3: Deprotection of the Sulfinyl Group
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Dissolve the crude product from the reduction step in methanol (0.5 M).
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Add a solution of HCl in 1,4-dioxane (B91453) (4 M, 3.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
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Dissolve the residue in diethyl ether and concentrate again to remove excess HCl.
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The resulting solid is the hydrochloride salt of (S)-but-3-en-2-amine. To obtain the free amine, dissolve the salt in water, basify with NaOH (2 M) to pH > 12, and extract with diethyl ether (3x).
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate to yield the final product.
Protocol 2: General Characterization Workflow
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving ~5-10 mg of but-3-en-2-amine in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
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Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
-
Infrared (IR) Spectroscopy:
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Obtain the IR spectrum using a neat liquid sample on a KBr plate or using an ATR-FTIR spectrometer.
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Scan in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
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Prepare a dilute solution of the amine in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Analyze using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.
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Characterization Data
The following tables summarize typical spectroscopic data for but-3-en-2-amine. Actual values may vary slightly depending on the instrumentation and conditions.
¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.80 | ddd | 1H | -CH=CH₂ |
| ~5.10 | d | 1H | -CH=CH ₂(trans) |
| ~5.00 | d | 1H | -CH=CH ₂(cis) |
| ~3.40 | m | 1H | -CH (NH₂) |
| ~1.40 | s (br) | 2H | -NH₂ |
| ~1.15 | d | 3H | -CH₃ |
¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | -C H=CH₂ |
| ~113.5 | -CH=C H₂ |
| ~50.0 | -C H(NH₂) |
| ~23.0 | -C H₃ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3380-3300 | N-H stretch (primary amine) |
| ~3080 | =C-H stretch (alkene) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1640 | C=C stretch (alkene) |
| ~1590 | N-H bend (scissoring) |
| ~990, ~915 | =C-H bend (out-of-plane) |
Visualizations
The following diagrams illustrate the synthesis workflow and the asymmetric synthesis pathway.
Caption: General experimental workflow for the synthesis and characterization of but-3-en-2-amine.
Caption: Reaction pathway for the asymmetric synthesis of (S)-but-3-en-2-amine.


